

# (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

## physical properties

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine

Cat. No.: B579842

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine**

## Introduction

**(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine**, registered under CAS Number 864825-23-0, is a chiral primary amine of significant interest in modern pharmaceutical development.<sup>[1]</sup> Its molecular architecture, featuring a phenyl-substituted imidazole core linked to a chiral ethylamine side chain, makes it a versatile building block. This compound is most notably recognized as a key intermediate in the synthesis of Eluxadoline, a mixed opioid receptor modulator used for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup>

The stereochemistry at the alpha-carbon of the ethanamine moiety, designated as (S), is critical for its intended biological activity in the final active pharmaceutical ingredient (API).<sup>[1]</sup> A thorough understanding of the physical and chemical properties of this intermediate is therefore paramount for process chemists and formulation scientists. It governs decisions related to reaction monitoring, purification, salt form selection, polymorph screening, and ultimately, the quality and stability of the final drug product.

This technical guide provides a comprehensive analysis of the core physicochemical properties of **(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine**, grounded in available data and established analytical methodologies. It is designed to serve as a practical resource for researchers and

drug development professionals, offering not just data, but the scientific context and experimental causality behind its characterization.

## Chemical Identity and Molecular Structure

The unambiguous identification of a pharmaceutical intermediate is the foundation of quality control. The compound is systematically named according to IUPAC nomenclature, though several synonyms are prevalent in literature and commercial listings.<sup>[1][5]</sup>

- IUPAC Name: (1S)-1-(4-phenyl-1H-imidazol-2-yl)ethanamine<sup>[5]</sup>
- Common Synonyms: (αS)-α-Methyl-4-phenyl-1H-imidazole-2-methanamine, Eluxadoline Intermediate 4<sup>[1]</sup>
- CAS Number: 864825-23-0<sup>[1]</sup>
- Molecular Formula: C<sub>11</sub>H<sub>13</sub>N<sub>3</sub><sup>[1]</sup>
- Molecular Weight: 187.24 g/mol <sup>[1][6]</sup>

The structure comprises three key functional regions that dictate its properties: the aromatic phenyl ring, the heterocyclic imidazole ring, and the chiral primary amine.

Caption: Key functional moieties of **(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine**.

## Core Physicochemical Properties

The bulk physical properties of the compound are summarized below. These characteristics are essential for handling, storage, and process design. The material typically presents as a pale yellow crystalline solid or powder.<sup>[1][7]</sup>

Property	Value	Comments & Significance	Source(s)
Appearance	Pale Yellow Crystalline Powder/Solid	Color may indicate the presence of minor impurities; crystallinity is crucial for purity and handling.	[1][7][8]
Melting Point	136 - 145 °C	A relatively sharp range indicates high purity. Broadening can suggest impurities.	[1]
136 - 138 °C	Tighter range reported by some suppliers.	[1]	
Boiling Point	422.1 ± 28.0 °C (Predicted)	High value reflects strong intermolecular forces (H-bonding from N-H groups, aromatic stacking). Not typically determined experimentally due to potential decomposition.	[1]
Density	1.145 ± 0.06 g/cm <sup>3</sup> (Predicted)	Suggests a relatively compact molecular packing arrangement in the solid state.	[1]
Optical Rotation	-9° to -6° (c=1, CHCl <sub>3</sub> )	Confirms the presence of the (S)-enantiomer and is a critical quality control parameter for ensuring chiral purity.	[1]

Flash Point	238.6 ± 11.2 °C (Predicted)	Indicates moderate thermal stability under standard conditions.	[1]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> N <sub>3</sub>	Confirmed by elemental analysis and mass spectrometry.	[1][4]
Molecular Weight	187.24 g/mol	Used for all stoichiometric calculations.	[1][4][6]

## Acidity, Basicity, and Solubility

The ionization state and solubility of the molecule are dominated by the primary amine and the imidazole ring, directly impacting its behavior in aqueous and organic media.

### Acid-Base Properties (pKa)

This molecule is polybasic, with two key ionizable centers:

- **Primary Amine:** The ethanamine group is a primary aliphatic amine. Such groups are basic and are expected to have a pKa value for their conjugate acid (R-NH<sub>3</sub><sup>+</sup>) in the range of 9-10. This is the most basic site on the molecule.
- **Imidazole Ring:** The imidazole ring is amphoteric. The non-protonated nitrogen atom is basic, with a conjugate acid pKa typically around 7.[1] The N-H proton is weakly acidic, with a pKa of approximately 14.5, and is not relevant under physiological or most synthetic conditions.[1]

A predicted pKa of 13.16 has been noted, which likely corresponds to the weakly acidic N-H proton on the imidazole ring.[1] The primary amine's basicity is the most functionally relevant for salt formation and pH-dependent solubility.

### Solubility Profile

The interplay between the hydrophobic phenyl ring and the polar, ionizable amine and imidazole groups results in a nuanced solubility profile.

- **Aqueous Solubility:** Described as "sparingly soluble in water".<sup>[1]</sup> Solubility is expected to be highly pH-dependent. In acidic solutions (pH < 7), protonation of the primary amine and potentially the imidazole ring will form cationic salts, significantly increasing aqueous solubility.
- **Organic Solubility:** The compound is "slightly soluble in DMSO and methanol".<sup>[1]</sup> Its solubility in other common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran is crucial for its use in synthesis and purification (e.g., chromatography).

## Spectroscopic and Analytical Profile

Structural confirmation relies on a combination of spectroscopic techniques. While specific, citable spectra for this compound are not publicly available, the expected characteristics can be reliably predicted.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - <sup>1</sup>H NMR: One would expect to see distinct signals for the aromatic protons of the phenyl group and the imidazole ring, typically in the 7.2-7.8 ppm range.<sup>[1]</sup> The methine proton (C $\alpha$ -H) adjacent to the amine would appear as a quartet, coupled to the methyl protons. The methyl group (CH<sub>3</sub>) would be a doublet. The amine (NH<sub>2</sub>) and imidazole (N-H) protons may appear as broad singlets and could be exchangeable with D<sub>2</sub>O.
  - <sup>13</sup>C NMR: The spectrum would show distinct signals for the 11 carbon atoms, with the aromatic carbons appearing between ~110-140 ppm and the aliphatic carbons of the ethylamine side chain appearing further upfield.
- **Mass Spectrometry (MS):** In electrospray ionization positive mode (ESI+), the compound is expected to show a strong signal for the protonated molecular ion [M+H]<sup>+</sup> at a mass-to-charge ratio (m/z) of approximately 188.<sup>[1]</sup> High-resolution mass spectrometry would confirm the elemental composition of C<sub>11</sub>H<sub>13</sub>N<sub>3</sub>.
- **Chromatography (HPLC):** Purity analysis is typically performed using reverse-phase High-Performance Liquid Chromatography (HPLC). Chiral HPLC methods are essential for

determining the enantiomeric excess (e.e.) of the desired (S)-enantiomer.

## Experimental Protocols for Property Determination

To ensure data integrity and reproducibility, physical properties must be determined using standardized, validated methods. The following protocols are based on established pharmacopeial standards.

### Protocol 1: Melting Point Determination (Capillary Method)

This method is based on the principles outlined in USP General Chapter <741>.[9] It provides a melting range, which is a key indicator of purity.

Causality: A pure crystalline solid melts at a sharp, defined temperature. Impurities disrupt the crystal lattice, typically causing the melting point to depress and broaden.[10]

Caption: Workflow for Melting Point Determination via the Capillary Method.

### Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is the gold standard for determining thermodynamic solubility, as described in USP Chapter <1236>.[11][12]

Causality: This method ensures that a true equilibrium is reached between the excess solid and the solvent, providing the thermodynamic solubility limit, which is a fundamental constant for a given solute, solvent, and temperature.[13][14]

Caption: Workflow for Equilibrium Solubility by the Shake-Flask Method.

### Protocol 3: pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate and widely used method for determining pKa values by monitoring pH changes during neutralization.[15][16][17]

Causality: By titrating the compound with a strong acid or base, a curve of pH versus titrant volume is generated. The midpoint of the buffer region (the point of half-neutralization for a

given functional group) corresponds to the pKa of that group, as defined by the Henderson-Hasselbalch equation.[15]

Methodology:

- **Sample Preparation:** Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a water/methanol mixture) to a known concentration (e.g., 1-10 mM). [16] Maintain a constant ionic strength using an inert salt like KCl.[16]
- **Titration:** Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C). Immerse a calibrated pH electrode.
- **Acidic Titration (for basic pKa):** Titrate the solution by making stepwise additions of a standardized strong acid (e.g., 0.1 M HCl). Record the pH after each addition, allowing the reading to stabilize.
- **Data Analysis:** Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, often calculated using the first or second derivative of the curve. Multiple pKa values may be observed if the buffer regions are sufficiently separated.

## Conclusion

**(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine** is a well-characterized crystalline solid whose physicochemical properties are consistent with its molecular structure. Its melting point provides a reliable indicator of purity, while its chiral nature necessitates strict control of optical rotation. The compound's solubility and acid-base characteristics are governed by its primary amine and imidazole functionalities, making its behavior highly pH-dependent. This property is critical not only for its purification and handling during synthesis but also for predicting the biopharmaceutical behavior of the final API, Eluxadoline. The standardized protocols provided herein serve as a framework for the robust and reproducible characterization required in a regulated drug development environment.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine | 864825-23-0 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. Eluxadoline | C32H35N5O5 | CID 11250029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine | 864825-23-0 [chemicalbook.com]
- 5. (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine | 864825-23-0 [sigmaaldrich.com]
- 6. 1-(4-phenyl-1H-imidazol-2-yl)ethanamine | C11H13N3 | CID 10197988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Best ELUXADOLINE Intermediates CAS No 864825-23-0 Pharmaceutical Intermediates Supplier, Manufacturer | Afine [m.afinechem.com]
- 8. chinapharmas.com [chinapharmas.com]
- 9. thinksrs.com [thinksrs.com]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. biorelevant.com [biorelevant.com]
- 12. Solubility Measurements | USP-NF [uspnf.com]
- 13. uspbpep.com [uspbpep.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b579842#s-1-4-phenyl-1h-imidazol-2-yl-ethanamine-physical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)